6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
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Description
6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis .
Mode of Action
This compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to changes in the expression of genes regulated by FXR .
Biochemical Pathways
The activation of FXR leads to changes in several biochemical pathways. These include pathways involved in lipid and glucose metabolism, and bile acid synthesis . The exact downstream effects can vary, but generally, FXR activation leads to improved metabolic regulation .
Result of Action
The activation of FXR by this compound has been shown to have robust lipid-modulating properties . Specifically, it has been observed to lower low-density lipoprotein (LDL) and triglycerides while raising high-density lipoprotein (HDL) in preclinical species . These changes in lipid levels could potentially have beneficial effects in conditions such as dyslipidemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can influence the rate of certain reactions . Additionally, the presence of other compounds or drugs could potentially affect the compound’s action through drug-drug interactions.
Biological Activity
6-Cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (CAS Number: 2176069-96-6) is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N4O2 with a molecular weight of 376.5 g/mol. Its structural features include a cyclopropyl group, an indole moiety, and a piperidine ring, which are known to contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C22H24N4O2 |
Molecular Weight | 376.5 g/mol |
CAS Number | 2176069-96-6 |
Antibacterial Activity
Recent studies have highlighted the compound's antibacterial properties, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant activity:
- Against MRSA : MIC as low as 0.98 μg/mL.
- Against Staphylococcus aureus ATCC 25923 : MIC of 3.90 μg/mL.
- Against MRSA ATCC 43300 : MIC below 1 μg/mL.
These results suggest that the compound may be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance .
Anticancer Activity
The compound has also shown potential in anticancer applications. In vitro studies indicated that it exhibits significant antiproliferative effects against various cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and others.
- Results : Compounds similar to this structure demonstrated selective toxicity towards rapidly dividing cancer cells compared to normal fibroblasts .
The proposed mechanism involves the interaction with specific proteins and pathways critical for bacterial survival and cancer cell proliferation:
- Molecular Docking Studies : Indicated binding affinity to RelA/SpoT homolog proteins, which play a role in bacterial stress responses.
- Indole Derivative Activity : The indole component may enhance the compound's ability to disrupt biofilm formation and induce cell death in pathogens .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated several derivatives of indole-based compounds, including this one, revealing potent activity against both Gram-positive and Gram-negative bacteria, albeit with varied effectiveness across different strains .
- Cytotoxicity Assessment : In another investigation, derivatives were tested for cytotoxic effects against human cancer cell lines, showing promising results that warrant further exploration into their therapeutic potential .
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21-6-5-19(16-1-2-16)24-26(21)14-15-8-11-25(12-9-15)22(28)18-4-3-17-7-10-23-20(17)13-18/h3-7,10,13,15-16,23H,1-2,8-9,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCGAZBYAKBIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.